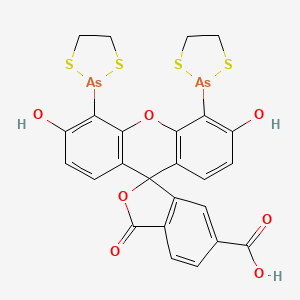

6-CrAsH-EDT2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-CrAsH-EDT2, also known as 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic Acid, is a fluorogenic biarsenical compound. It is used as a probe that binds efficiently and selectively to tetracysteine-tagged proteins. This interaction is detected by an increase in the fluorescence emission of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CrAsH-EDT2 involves a two-step procedure starting from inexpensive precursor dyes. The first step involves the reaction of fluorescein with mercuric trifluoroacetate to produce 4’,5’-bis(trifluoroacetoxymercuri)fluorescein. This intermediate is then reacted with arsenic trichloride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of toxic reagents such as arsenic trichloride and mercuric trifluoroacetate, ensuring safety and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-CrAsH-EDT2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application as a fluorescent probe.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include mercuric trifluoroacetate, arsenic trichloride, and ethanedithiol. The reactions typically occur under controlled laboratory conditions to ensure high yield and purity .

Major Products

The major product formed from the reactions involving this compound is the fluorescent probe itself, which is used for labeling tetracysteine-tagged proteins .

Scientific Research Applications

6-CrAsH-EDT2 has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent probe for studying protein interactions and dynamics.

Biology: It helps in visualizing proteins in living cells, tissues, and organisms.

Medicine: It is used in drug delivery research to quantify the cytosolic delivery of therapeutics.

Industry: It is employed in synthetic biology for applications such as biofuel production and chemical sensing

Mechanism of Action

6-CrAsH-EDT2 exerts its effects by binding covalently to tetracysteine-tagged proteins. This binding increases the fluorescence emission of the compound, allowing for the visualization and quantification of the target proteins. The molecular targets include proteins with the tetracysteine motif, and the pathways involved are related to protein trafficking and folding .

Comparison with Similar Compounds

Similar Compounds

FlAsH-EDT2: Another fluorogenic biarsenical compound used for similar applications.

ReAsH-EDT2: A related compound with a resorufin scaffold.

Uniqueness

6-CrAsH-EDT2 is unique due to its high selectivity and efficiency in binding to tetracysteine-tagged proteins. It also offers improved fluorescence properties compared to similar compounds, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name |

4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18As2O7S4/c28-17-5-3-14-21(19(17)26-35-7-8-36-26)33-22-15(4-6-18(29)20(22)27-37-9-10-38-27)25(14)16-11-12(23(30)31)1-2-13(16)24(32)34-25/h1-6,11,28-29H,7-10H2,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYYUXVYZJHFJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=CC(=C6)C(=O)O)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18As2O7S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047633 |

Source

|

| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042084-20-7 |

Source

|

| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B569255.png)